Thalidomide-4-NH-PEG1-COO(t-Bu)

PROTAC AURKA SAR

Thalidomide-4-NH-PEG1-COO(t-Bu) is a functionalized thalidomide derivative engineered as an E3 ligase ligand-linker conjugate for Proteolysis Targeting Chimera (PROTAC) development. The molecule comprises a cereblon (CRBN)-recruiting thalidomide warhead linked via an amino-PEG1 (polyethylene glycol) spacer to a tert-butyl (t-Bu) protected carboxylic acid terminal handle.

Molecular Formula C22H27N3O7
Molecular Weight 445.5 g/mol
Cat. No. B12373977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-4-NH-PEG1-COO(t-Bu)
Molecular FormulaC22H27N3O7
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C22H27N3O7/c1-22(2,3)32-17(27)9-11-31-12-10-23-14-6-4-5-13-18(14)21(30)25(20(13)29)15-7-8-16(26)24-19(15)28/h4-6,15,23H,7-12H2,1-3H3,(H,24,26,28)
InChIKeyJMVLZNLHMGGPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-4-NH-PEG1-COO(t-Bu): A CRBN-Based E3 Ligase Ligand-Linker Conjugate for PROTAC Development [CAS 2140807-19-6]


Thalidomide-4-NH-PEG1-COO(t-Bu) is a functionalized thalidomide derivative engineered as an E3 ligase ligand-linker conjugate for Proteolysis Targeting Chimera (PROTAC) development . The molecule comprises a cereblon (CRBN)-recruiting thalidomide warhead linked via an amino-PEG1 (polyethylene glycol) spacer to a tert-butyl (t-Bu) protected carboxylic acid terminal handle . This compound is a key intermediate in the synthesis of CRBN-based PROTACs, enabling the modular construction of heterobifunctional degraders . The t-Bu protecting group is acid-labile, facilitating selective deprotection under mild acidic conditions to expose a reactive carboxylate for subsequent conjugation to target-binding ligands .

Why Generic Substitution of Thalidomide-4-NH-PEG1-COO(t-Bu) Fails: Chemical Specificity Dictates PROTAC Performance


Generic substitution of Thalidomide-4-NH-PEG1-COO(t-Bu) with alternative CRBN ligands or linker conjugates introduces critical variables that compromise PROTAC efficacy and reproducibility. The specific combination of the 4-amino attachment point on the thalidomide core, the precise length of the PEG1 spacer, and the orthogonal t-Bu protecting group directly influences ternary complex formation geometry, linker exit vector, and synthetic tractability [1]. Altering the linker attachment site from the 4- to the 5-position can shift degradation potency by orders of magnitude, while changing PEG unit count modulates solubility and cell permeability [2]. The t-Bu ester offers a distinct deprotection profile compared to Boc or TFA salts, enabling orthogonal protecting group strategies in multi-step PROTAC assembly . These parameters are not interchangeable; even minor structural deviations can result in complete loss of target degradation activity, making precise chemical identity essential for reproducible research outcomes.

Quantitative Differentiation of Thalidomide-4-NH-PEG1-COO(t-Bu) vs. Alternative CRBN Linker Conjugates


Linker Exit Vector Position: 4-Amino vs. 5-Position Substitution Determines Degradation Potency

Thalidomide-4-NH-PEG1-COO(t-Bu) features a PEG linker attached at the 4-position of the thalidomide phthalimide ring, which provides a distinct exit vector compared to 5-substituted analogs. In a structure-activity relationship (SAR) study of AURKA-targeting PROTACs, altering the PEG linker attachment point from the 4- to the 5-position of thalidomide enabled identification of a potent degrader with a linker as short as 2 PEG units, highlighting that attachment geometry critically dictates ternary complex formation and degradation efficiency [1].

PROTAC AURKA SAR

PEG1 Spacer Length: Solubility and Cell Permeability vs. PEG2 and PEG3 Analogs

The PEG1 spacer in Thalidomide-4-NH-PEG1-COO(t-Bu) provides a specific balance of linker length, solubility, and conformational flexibility. The PEG chain improves solubility and flexibility of the resulting PROTAC, which is critical for forming the stable ternary complex required for ubiquitination [1]. Compared to longer PEG2 and PEG3 analogs, the PEG1 variant offers a shorter, more rigid linker that may favor degradation of targets with shallower binding pockets or where minimal linker length is required [2]. In a study of Retro-2-based PROTACs, PEG linker length significantly impacted GSPT1 degradation efficiency [3].

PROTAC PEG linker solubility

t-Bu Ester vs. Carboxylic Acid vs. Boc Protection: Orthogonal Deprotection Selectivity

Thalidomide-4-NH-PEG1-COO(t-Bu) incorporates a tert-butyl (t-Bu) ester protecting group, which can be removed under acidic conditions (e.g., TFA/DCM) to reveal a free carboxylic acid for conjugation . In contrast, the analogous Thalidomide-4-NH-PEG1-COOH (TFA salt) presents a pre-deprotected carboxylate that may be less stable during storage or incompatible with orthogonal protecting group strategies [1]. The Boc-protected amine variant (Thalidomide-4-NH-PEG1-NH-Boc) requires different deprotection conditions, limiting synthetic flexibility . The t-Bu ester provides orthogonal stability under basic and nucleophilic conditions, enabling multi-step PROTAC assembly without premature deprotection .

PROTAC protecting group t-Bu ester

CRBN Binding Affinity: Retained Cereblon Engagement vs. Unmodified Thalidomide

Thalidomide-4-NH-PEG1-COO(t-Bu) retains cereblon (CRBN) binding activity comparable to the parent thalidomide core, as indicated by vendor-reported IC50 values. MedChemExpress lists an IC50 for Cereblon as part of the compound's biological activity profile . While specific quantitative binding data for this exact t-Bu protected intermediate is limited in primary literature, the unmodified thalidomide core exhibits a reported CRBN binding IC50 in the low nanomolar range [1]. The 4-amino PEG modification has been shown in related SAR studies to maintain CRBN engagement while providing a functionalizable handle, as demonstrated by the potent degradation observed in AURKA PROTACs utilizing 4-position linker attachment [2].

CRBN binding affinity E3 ligase

Optimal Use Cases for Thalidomide-4-NH-PEG1-COO(t-Bu) Based on Quantified Differentiation


Synthesis of CRBN-Recruiting PROTACs Requiring a 4-Amino Exit Vector

Thalidomide-4-NH-PEG1-COO(t-Bu) is ideally suited for constructing heterobifunctional degraders where the thalidomide warhead must be attached via the 4-position of the phthalimide ring. SAR studies demonstrate that this attachment geometry enables efficient ternary complex formation with AURKA and other targets, whereas 5-substituted analogs produce geometrically distinct complexes that may exhibit reduced degradation potency [1]. Researchers should procure this specific building block when their target protein's binding pocket or PROTAC design model indicates that a 4-amino linker exit vector is optimal for proximity-induced ubiquitination.

Multi-Step PROTAC Assembly Requiring Orthogonal t-Bu Ester Protection

The t-Bu ester protecting group in Thalidomide-4-NH-PEG1-COO(t-Bu) provides orthogonal stability under basic and nucleophilic conditions, making it the preferred choice for complex PROTAC syntheses that involve multiple sequential conjugation steps. Unlike the free carboxylic acid analog (Thalidomide-4-NH-PEG1-COOH), which is susceptible to side reactions during amide bond formation, or the Boc-protected amine variant (Thalidomide-4-NH-PEG1-NH-Boc), which requires different acidic conditions, the t-Bu ester allows for selective, on-demand deprotection using TFA/DCM without disturbing other functional groups . This enables modular, high-yield assembly of PROTACs with precise control over linker functionalization.

Design of PROTACs Targeting Shallow-Binding Proteins Requiring Minimal Linker Length

The PEG1 spacer in Thalidomide-4-NH-PEG1-COO(t-Bu) provides the shortest possible flexible linker among commercial thalidomide-PEG conjugates, minimizing the distance between the CRBN E3 ligase and the target protein. In SAR studies of AURKA-targeting PROTACs, linkers as short as 2 PEG units were sufficient for potent degradation when attached at the optimal exit vector [2]. Researchers aiming to degrade proteins with shallow surface pockets or where excessive linker length may introduce conformational entropy and reduce degradation efficiency should select the PEG1 variant over longer PEG2 or PEG3 analogs.

Academic and Industrial PROTAC Pilot Libraries Requiring Defined CRBN Ligand-Linker Modules

For PROTAC screening campaigns and pilot library construction, Thalidomide-4-NH-PEG1-COO(t-Bu) offers a well-characterized, commercially available building block with defined physicochemical properties and reproducible synthetic handling. Its combination of a validated CRBN warhead, precise PEG1 spacer length, and orthogonal t-Bu protecting group enables parallel synthesis of multiple PROTAC candidates with consistent linker geometry. This reduces variability in degradation assays and facilitates reliable SAR interpretation, as demonstrated in multiple published PROTAC studies employing 4-amino-PEG-thalidomide scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-4-NH-PEG1-COO(t-Bu)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.